molecular formula C26H26N2O4 B11335533 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

Cat. No.: B11335533
M. Wt: 430.5 g/mol
InChI Key: WJIBGQGZUDPSIU-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

The methoxyphenyl and methoxyphenoxy groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the amide bond, which can be achieved through the reaction of the indole derivative with the appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE: Similar structure but with different substituents on the aromatic rings.

    INDOLE-3-ACETIC ACID: A simpler indole derivative with significant biological activity.

    N-(4-METHOXYPHENYL)-2-(4-METHOXYPHENOXY)ACETAMIDE: Lacks the indole moiety but shares other structural features.

Uniqueness

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE is unique due to its combination of an indole moiety with methoxyphenyl and methoxyphenoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

InChI

InChI=1S/C26H26N2O4/c1-28(25(29)17-32-21-14-12-20(31-3)13-15-21)26(18-8-10-19(30-2)11-9-18)23-16-27-24-7-5-4-6-22(23)24/h4-16,26-27H,17H2,1-3H3

InChI Key

WJIBGQGZUDPSIU-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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